1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
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Overview
Description
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a methoxyethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through the reaction of a suitable phenyl derivative with a cyanating agent under controlled conditions.
Introduction of the methoxyethyl group: This step involves the reaction of the cyanophenyl intermediate with a methoxyethylating agent, such as methoxyethyl chloride, in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as methanesulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanophenyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-cyanophenyl)-N-(2-ethoxyethyl)methanesulfonamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The specific combination of functional groups in this compound provides distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-5-3-2-4-10(11)8-12/h2-5,13H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRZMXDQCNGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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